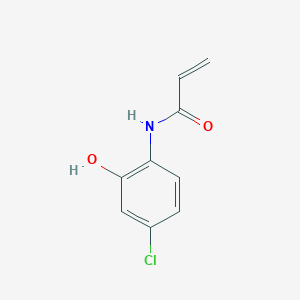

![molecular formula C7H8LiN3O2 B2468231 Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2287345-78-0](/img/structure/B2468231.png)

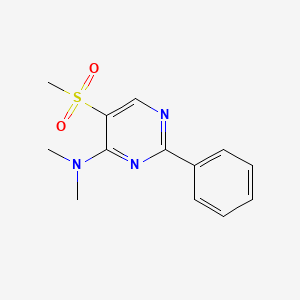

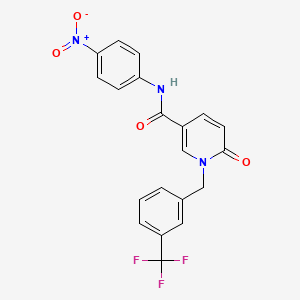

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound that belongs to the family of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . These compounds are part of a small organic framework that has been identified to provide potent ligands for numerous receptors . They have been regarded as a “privileged motif” for several decades .

Synthesis Analysis

The synthesis of these compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Molecular Structure Analysis

The molecular structure of these compounds includes elements of the condensed system – 1,2,4-triazole and piperazine . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Applications De Recherche Scientifique

- The piperazine-fused triazoles, including this compound, serve as valuable building blocks for medicinal chemistry. Researchers have elaborated on approaches to synthesize derivatives based on the [1,2,4]triazolo[4,3-a]pyrazine platform. These methods allow quick and multigram access to target compounds using commercially available reagents .

- Patent applications highlight the use of substituted 5,6,7,8-tetrahydro triazolo pyridine-3(2H)-ones for treating and prophylaxis of diseases, particularly inflammatory pulmonary conditions . Further research could explore their efficacy in managing lung-related disorders.

- Notably, the azido group substituted ortho to the pyrazole has been explored in related compounds, leading to the formation of azapentalenes .

- Urea and thiourea derivatives of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been synthesized and characterized. These derivatives exhibit antimicrobial activity, making them potential candidates for drug development .

Medicinal Chemistry and Drug Discovery

Inflammatory Pulmonary Diseases

Heterocyclic Chemistry and Biochemical Mechanisms

Antimicrobial Activity

Mécanisme D'action

Target of Action

The compound belongs to a class of molecules known as piperazine-fused triazoles , which have been identified as potent ligands for numerous receptors .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific nature of these interactions and the resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the compound’s classification as a piperazine-fused triazole , it is likely that it interacts with multiple biochemical pathways, leading to downstream effects that contribute to its overall action.

Result of Action

Given its classification as a piperazine-fused triazole , it is likely that the compound exerts its effects through interactions with its target receptors, leading to changes in cellular processes.

Propriétés

IUPAC Name |

lithium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.Li/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYKHGDNVQAYPB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCN2C(=NN=C2C(=O)[O-])C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-(3-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}propyl)-N-methylcarbamate](/img/structure/B2468148.png)

![Dimethyl tricyclo[8.2.0.04,7]dodeca-5,11-diene-5,11-dicarboxylate](/img/structure/B2468161.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

![1-[2-(4-Chlorophenyl)ethyl]-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2468170.png)

![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)